molecular formula C9H13ClO B13692267 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde

2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde

Cat. No.: B13692267
M. Wt: 172.65 g/mol
InChI Key: QYNMXCGOBRQCJE-UHFFFAOYSA-N
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Description

2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom, an ethyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 5-ethyl-1-cyclohexene followed by formylation The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: 2-Chloro-5-ethyl-1-cyclohexenecarboxylic acid.

    Reduction: 2-Chloro-5-ethyl-1-cyclohexen-1-ol.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorine atom and ethyl group may also contribute to the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    2-Chloro-1-cyclohexenecarbaldehyde: Lacks the ethyl group, which may affect its reactivity and applications.

    5-Ethyl-1-cyclohexenecarbaldehyde:

    2-Chloro-5-methyl-1-cyclohexenecarbaldehyde: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

Uniqueness: 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-chloro-5-ethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3

InChI Key

QYNMXCGOBRQCJE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=C(C1)C=O)Cl

Origin of Product

United States

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